An In-depth Technical Guide to Hexanedioic Acid for Research Professionals
An In-depth Technical Guide to Hexanedioic Acid for Research Professionals
Introduction: The Indispensable Dicarboxylic Acid
Hexanedioic acid, more commonly known as adipic acid, is a white, crystalline organic compound that stands as one of the most significant dicarboxylic acids in industrial chemistry.[1][2] With an annual global production estimated at 2.5 million metric tons, its importance cannot be overstated.[2][3] While it occurs naturally in sources like beet juice, the vast majority is manufactured for a wide array of applications.[1] This guide provides a comprehensive overview of its fundamental properties, synthesis, analytical methodologies, and key applications, tailored for researchers, scientists, and professionals in drug development. Its molecular structure, featuring a six-carbon backbone capped by two carboxylic acid functional groups, gives it a unique reactivity profile that makes it a cornerstone monomer in the polymer industry and a versatile intermediate in chemical synthesis.[4][5][6]
Core Physicochemical and Structural Properties
Hexanedioic acid (CAS: 124-04-9) is an odorless, white crystalline solid at room temperature.[4][5] Its defining structural feature is a linear chain of four methylene groups flanked by two carboxyl groups, granting it the properties of a diprotic acid.[2][5] This structure is fundamental to its primary role in step-growth polymerization.
Key Physical and Chemical Data
The essential properties of hexanedioic acid are summarized below, providing a critical data reference for experimental design and process modeling.
| Property | Value | Source(s) |
| IUPAC Name | Hexanedioic acid | [2] |
| Synonyms | Adipic acid, 1,4-Butanedicarboxylic acid | [2][4][7] |
| Molecular Formula | C₆H₁₀O₄ | [2][4] |
| Molecular Weight | 146.14 g/mol | [2][4] |
| Appearance | White crystalline powder or granules | [2][4] |
| Melting Point | 151–154 °C (304-309 °F) | [4][5] |
| Boiling Point | 337.5 °C (639.5 °F) (decomposes) | [2][4] |
| Density | 1.360 g/cm³ | [2] |
| Solubility in Water | 24 g/L at 25 °C | [2] |
| Solubility (Other) | Soluble in alcohol, acetone; slightly soluble in cyclohexane | [2][4] |
| pKa Values | pKa1 = 4.41, pKa2 = 5.41 | [2] |
Chemical Reactivity and Causality
As a dicarboxylic acid, hexanedioic acid's reactivity is dominated by its two carboxyl groups. This dual functionality is the primary reason for its extensive use in polymer chemistry.
-
Polycondensation: It readily reacts with diamines, such as hexamethylenediamine, to form polyamides. This specific reaction is the basis for producing Nylon 6,6, where the stoichiometry of the two monomers is critical for achieving high molecular weight polymers.[1][7]
-
Esterification: It reacts with alcohols to form esters. When reacted with diols, it produces polyesters. Its esters are often used as plasticizers to enhance the flexibility of polymers like PVC.[4][7]
-
Intramolecular Condensation: Under high temperatures and in the presence of certain catalysts like barium hydroxide, it can undergo intramolecular condensation and ketonization to form cyclopentanone.[2][8] This thermal decomposition is a key consideration in high-temperature processing.
Synthesis and Industrial Manufacturing
Understanding the synthesis of hexanedioic acid is crucial for appreciating its economic and environmental context. The dominant commercial route has long been established, but environmental pressures are driving innovation toward more sustainable methods.
Conventional Two-Step Oxidation Process
The most common industrial method for producing hexanedioic acid involves the oxidation of cyclohexane.[9] This is a two-step process:
-
Cyclohexane Oxidation: In the first step, cyclohexane is oxidized with air to produce a mixture of cyclohexanol and cyclohexanone, commonly referred to as "KA oil" (Ketone-Alcohol oil).[1][10][11]
-
Nitric Acid Oxidation: The KA oil is then oxidized using concentrated nitric acid. This reaction cleaves the cyclohexane ring to form hexanedioic acid.[1][10] Minor by-products, including glutaric and succinic acids, are also formed.[2]
Causality Behind the Process: This method is favored due to the relatively low cost and high availability of cyclohexane from petroleum refining.[9][10] However, its major drawback is environmental. The use of nitric acid results in the co-production of significant quantities of nitrous oxide (N₂O), a potent greenhouse gas with a much higher global warming potential than carbon dioxide.[1][9][10] Abatement technologies are often required to capture and decompose the N₂O emissions.[3]
Industrial Production Workflow
Caption: Conventional two-step industrial synthesis of hexanedioic acid.
Emerging "Green" Synthesis Routes
To mitigate the environmental impact of the conventional process, significant research is focused on sustainable alternatives.
-
Bio-based Production: One of the most promising avenues involves using renewable feedstocks like glucose or plant biomass.[9] Microorganisms are engineered to convert these sugars via fermentation into precursors like cis,cis-muconic acid or glucaric acid, which are then catalytically converted to hexanedioic acid.[9][12]
-
Alternative Oxidation: Researchers have explored processes that use ozone and UV light to oxidize KA oil, which eliminates the production of N₂O.[1] However, scaling this technology for commercial use presents challenges.[1][7]
-
From 1,6-Hexanediol: Another route involves the oxidation of 1,6-hexanediol, which can itself be derived from bio-based sources like 5-hydroxymethylfurfural (HMF).[12][13]
Analytical Methodologies for Characterization
Rigorous analytical control is essential for ensuring the purity and quality of hexanedioic acid, particularly for applications in pharmaceuticals and high-performance polymers. A multi-technique approach is typically employed.
Spectroscopic and Chromatographic Techniques
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC is a powerful technique for separating volatile impurities and by-products like glutaric and succinic acids.[14] Coupling it with MS allows for definitive identification of these components.[8][14] Derivatization is often required to increase the volatility of the diacids.[15]
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly in reverse-phase mode, is used for quantifying hexanedioic acid in various matrices.[16] It is also suitable for monitoring reaction progress during synthesis.[15]
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is a rapid and effective tool for functional group identification. The spectrum of hexanedioic acid is characterized by a broad O-H stretch from the carboxylic acid groups and a sharp C=O stretch.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural confirmation of the final product and can be used to identify impurities.[14]
Standard Analytical Workflow
Caption: Integrated analytical workflow for hexanedioic acid characterization.
Experimental Protocol: Purity Assay via Titration
This protocol provides a self-validating system for determining the purity of a hexanedioic acid sample. The principle relies on the acid-base neutralization of its two carboxylic acid groups.
Objective: To determine the purity of a hexanedioic acid sample by titration with a standardized sodium hydroxide solution.
Materials:
-
Hexanedioic acid sample (approx. 0.5 g)
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Phenolphthalein indicator solution
-
Deionized water
-
Analytical balance, 250 mL Erlenmeyer flask, 50 mL burette
Methodology:
-
Sample Preparation: Accurately weigh approximately 0.5 g of the hexanedioic acid sample and record the mass to four decimal places. Transfer the sample to a 250 mL Erlenmeyer flask.
-
Dissolution: Add approximately 50 mL of deionized water to the flask and swirl to dissolve the sample. Gentle heating may be applied if necessary. Allow the solution to cool to room temperature.
-
Indicator Addition: Add 2-3 drops of phenolphthalein indicator to the solution. The solution should remain colorless.
-
Titration Setup: Rinse and fill the burette with the standardized 0.1 M NaOH solution, ensuring no air bubbles are present in the tip. Record the initial burette volume.
-
Titration: Titrate the hexanedioic acid solution with the NaOH solution, swirling the flask continuously. The endpoint is reached when the solution turns a faint, persistent pink color. Record the final burette volume.
-
Calculation:
-
Volume of NaOH used (V) = Final volume - Initial volume.
-
Moles of NaOH = Molarity of NaOH × V (in Liters).
-
Since hexanedioic acid is diprotic, 2 moles of NaOH react with 1 mole of hexanedioic acid.
-
Moles of Hexanedioic Acid = (Moles of NaOH) / 2.
-
Mass of Hexanedioic Acid = Moles × 146.14 g/mol .
-
Purity (%) = (Calculated Mass / Weighed Mass) × 100.
-
Trustworthiness: The accuracy of this protocol is contingent on the precise standardization of the NaOH titrant and the careful identification of the titration endpoint. Performing the titration in triplicate and averaging the results ensures reproducibility and validates the measurement.
Key Applications in Research and Industry
The versatility of hexanedioic acid makes it a critical raw material across numerous sectors.
Polymer Synthesis
The vast majority of hexanedioic acid produced globally is used as a comonomer for the production of polymers.[1][4]
-
Nylon 6,6: This is the largest application.[3][17] Hexanedioic acid undergoes polycondensation with 1,6-hexamethylenediamine to produce Nylon 6,6, a high-performance polyamide renowned for its mechanical strength, thermal stability, and durability.[1][17] It is used extensively in automotive parts, textiles, carpets, and industrial fibers.[3][17][18]
-
Polyurethanes: It serves as a monomer for producing polyester polyols, which are then reacted with isocyanates to form polyurethanes.[1][4][7] These find use in foams, coatings, adhesives, and elastomers.[7]
Pharmaceutical and Drug Development
In the pharmaceutical industry, hexanedioic acid's utility is growing.
-
Synthesis Intermediate: It can be used as a building block in the synthesis of active pharmaceutical ingredients (APIs).[4] Its derivatives, such as hexanedioic acid monohydrazide, are pivotal for creating hydrazide and hydrazone compounds with potential therapeutic activities.[6]
-
Controlled-Release Formulations: Its properties are explored for use in creating matrix tablets for the controlled release of drugs.[17] As a pH-modulating excipient, it can influence drug dissolution profiles.
Food and Other Industries
-
Food Additive (E355): Food-grade hexanedioic acid is used as an acidulant to impart a tart flavor and to regulate pH in beverages, gelatin desserts, and jams.[2][4][17]
-
Plasticizers and Lubricants: Esters derived from hexanedioic acid are used as plasticizers to increase the flexibility of PVC and other resins.[4][7] They are also components in synthetic lubricants.[4][7]
Application Map
Caption: Major industrial and research applications of hexanedioic acid.
Safety, Handling, and Toxicology
While hexanedioic acid is a common industrial chemical, proper handling is essential to ensure safety.
-
Hazard Identification: It is classified as causing serious eye irritation or damage.[19][20][21] It may also cause skin and respiratory tract irritation, especially in dust form.[4][22][23] It is considered to have low acute toxicity if ingested.[22][24]
-
Handling Precautions: Use with adequate ventilation to avoid inhaling dust.[4] Wear appropriate personal protective equipment (PPE), including safety goggles or face protection and gloves.[21][23] Eyewash stations and safety showers should be readily accessible.[23]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.[4][23] Keep away from incompatible materials such as strong oxidizing agents and alkalies.[4][23][25]
-
Toxicological Profile: The chemical is reported to be non-mutagenic and is not classified as a carcinogen.[22][25] Long-term exposure to dust may cause respiratory irritation.[22]
Conclusion
Hexanedioic acid is a fundamentally important chemical whose utility spans from the production of high-strength polymers that are integral to modern life to specialized roles in food technology and pharmaceutical science. Its straightforward linear structure and dual carboxylic acid functionality provide a reliable and versatile platform for chemical synthesis. While the conventional manufacturing process presents environmental challenges, ongoing research into bio-based and greener synthetic routes promises to enhance its sustainability profile, ensuring that hexanedioic acid will remain a vital component in science and industry for the foreseeable future.
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